2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[1-(1-methyl-1H-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]-
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Overview
Description
2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[1-(1-methyl-1H-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]- is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[1-(1-methyl-1H-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]- typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the imidazole ring: This can be achieved through the reaction of glyoxal with ammonia and formaldehyde.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide.
Attachment of the amino group: This can be done through reductive amination using tert-butylamine.
Formation of the final product: The final step involves the reaction of the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[1-(1-methyl-1H-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[1-(1-methyl-1H-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[1-(1-methyl-1H-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A simpler compound with similar functional groups but lacking the imidazole and trifluoromethyl groups.
1-Propanol, 2-amino-2-methyl-: Another related compound with a similar backbone structure.
Uniqueness
2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[1-(1-methyl-1H-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]- is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
121264-01-5 |
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Molecular Formula |
C20H28F3N3O2 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-[1-(1-methylimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]propan-2-ol |
InChI |
InChI=1S/C20H28F3N3O2/c1-18(2,3)25-12-16(27)13-28-19(4,17-24-9-10-26(17)5)14-7-6-8-15(11-14)20(21,22)23/h6-11,16,25,27H,12-13H2,1-5H3 |
InChI Key |
YBHBUAMCSUHDQV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC(C)(C1=CC(=CC=C1)C(F)(F)F)C2=NC=CN2C)O |
Canonical SMILES |
CC(C)(C)NCC(COC(C)(C1=CC(=CC=C1)C(F)(F)F)C2=NC=CN2C)O |
Synonyms |
E 3753 E-3753 |
Origin of Product |
United States |
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